

# Nampt-IN-10 trihydrochloride CAS number and molecular weight

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Compound of Interest

Compound Name: Nampt-IN-10 trihydrochloride

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# An In-depth Technical Guide to Nampt-IN-10 Trihydrochloride

This technical guide provides a comprehensive overview of **Nampt-IN-10 trihydrochloride**, a potent inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT). This document is intended for researchers, scientists, and professionals in the field of drug development and cancer research.

# **Core Compound Information**

**Nampt-IN-10 trihydrochloride** is a small molecule inhibitor of NAMPT, the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. Due to the high dependence of cancer cells on NAD+ for their metabolic activities, NAMPT has emerged as a critical target in oncology.



Property	Value	
Product Name	Nampt-IN-10 trihydrochloride	
Molecular Weight	582.92[1][2]	
Chemical Formula	C <sub>27</sub> H <sub>31</sub> Cl <sub>3</sub> FN <sub>5</sub> O <sub>2</sub> [3][4][5]	
CAS Number	Not explicitly available for the trihydrochloride form. The CAS number for the related TFA salt is 2567724-20-1.[6][7][8]	
Mechanism of Action	Inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT).[5]	
Primary Application	Investigated as a novel, non-antimitotic payload for Antibody-Drug Conjugates (ADCs).[1][9][10]	

# **Biological Activity and In Vitro Potency**

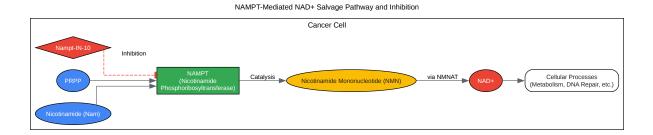
Nampt-IN-10 has demonstrated significant cytotoxic effects across a range of cancer cell lines. Its potency highlights its potential as a therapeutic agent, particularly when delivered selectively to tumor cells via an ADC.

Cell Line	Receptor Expression	IC <sub>50</sub> (nM)
A2780	Not specified	5
CORL23	Not specified	19
NCI-H526	c-Kit expressing	2
MDA-MB-453	HER2 expressing	0.4
NCI-N87	HER2 expressing	1
Data sourced from  MedChemExpress product information sheets.[1][3][11]		



# Mechanism of Action: The NAMPT Signaling Pathway

Nampt-IN-10 exerts its therapeutic effect by inhibiting the NAMPT enzyme, which is a cornerstone of the NAD+ salvage pathway. This pathway is crucial for maintaining the cellular pool of NAD+, a coenzyme essential for numerous cellular processes, including redox reactions, DNA repair, and cell signaling. By blocking NAMPT, the inhibitor depletes NAD+ levels, leading to an energy crisis and ultimately, cell death, particularly in cancer cells with high metabolic rates.



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NAMPT-mediated NAD+ salvage pathway and its inhibition by Nampt-IN-10.

# **Experimental Protocols**

The following protocols are based on the methodologies described in the pivotal study by Karpov et al. (2018), which details the use of a NAMPT inhibitor as a payload for ADCs.[9][10] [12]

### 4.1. General Workflow for ADC Development

The development and testing of Nampt-IN-10-based ADCs follow a structured workflow, from payload modification to in vivo efficacy studies.



# Linker Synthesis (Cleavable/Non-cleavable) Bioconjugation (e.g., Maleimide chemistry) ADC Purification and Characterization In Vitro Cytotoxicity Assays (e.g., on NCI-H526, GIST-T1) In Vivo Efficacy Studies (Xenograft models)

### Workflow for Nampt-IN-10 ADC Development and Evaluation

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Generalized workflow for the development and evaluation of Nampt-IN-10 ADCs.

### 4.2. In Vitro Cytotoxicity Assay

This protocol is designed to assess the potency of the Nampt-IN-10 payload and its corresponding ADCs on various cancer cell lines.

 Cell Culture: The selected cancer cell lines (e.g., A2780, CORL23, NCI-H526, MDA-MB-453, NCI-N87) are cultured in appropriate media and conditions.



- Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- Treatment: The following day, cells are treated with a serial dilution of Nampt-IN-10
  trihydrochloride or the corresponding ADC. The concentration range typically spans from
  picomolar to micromolar.
- Incubation: The treated cells are incubated for a period of 72 hours.[1][11]
- Viability Assessment: Cell viability is measured using a standard assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.
- Data Analysis: The resulting data is normalized to untreated controls, and the half-maximal inhibitory concentration (IC<sub>50</sub>) is calculated using a suitable nonlinear regression model.

### Conclusion

**Nampt-IN-10 trihydrochloride** is a highly potent inhibitor of NAMPT with significant potential in the development of novel cancer therapeutics. Its application as a payload in Antibody-Drug Conjugates offers a promising strategy for the targeted delivery of this cytotoxic agent to tumor cells, thereby enhancing its therapeutic index. The provided data and protocols serve as a valuable resource for researchers engaged in the preclinical development of next-generation cancer therapies.

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